1-(4-Benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone
Description
1-(4-Benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone is a thiazolidine-derived compound featuring a benzyl group at the 4-position of the thiazolidinone ring and a sulfanylidene (C=S) group at position 2. The ethanone moiety is attached to the nitrogen at position 3. This structure places it within a broader class of thiazolidinone derivatives, which are studied for their diverse bioactivities, including antimicrobial, antifungal, and anti-inflammatory properties .
Properties
IUPAC Name |
1-(4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIOICUNOVAZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1=S)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thioamide and α-Halo Ketone Precursors
One of the primary synthetic approaches to prepare This compound involves the cyclization reaction between a thioamide and an α-halo ketone. This method is well-documented and leverages nucleophilic attack by the thioamide sulfur on the α-halo ketone carbon, leading to ring closure and formation of the thiazolidinone core.
- Reaction Conditions: Organic solvents such as ethanol or acetonitrile are commonly used, with controlled temperatures to optimize yield.
- Yield and Purity: Optimization of reaction parameters, including solvent choice and temperature, is crucial for maximizing product yield and purity.
- Industrial Scale: Continuous flow reactors have been employed in industrial settings to enhance efficiency and scalability of this synthesis route.
One-Pot Three-Component Reaction
A highly convenient and widely used method is the one-pot three-component reaction involving:
- A primary amine,
- A carbonyl compound (aldehyde or ketone),
- Mercaptoacetic acid (thioglycolic acid).
This method proceeds via initial imine formation between the amine and carbonyl compound, followed by nucleophilic attack by the thiol group of mercaptoacetic acid, and subsequent cyclization with water elimination.
- Catalysts and Conditions: Reactions are typically carried out under reflux in ethanol or dry benzene. Catalysts such as N,N′-Dicyclohexylcarbodiimide (DCC) or ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) have been used to improve yields and reaction rates.
- Reaction Time: Varies from minutes to several hours depending on conditions.
- Yields: Moderate to high yields (50-90%) depending on substrates and conditions.
Acetylation of Thiazolidinone Derivatives
Post-synthesis modification by acetylation is another step reported to obtain the ethanone functional group on the thiazolidinone ring.
- Reagents: Acetyl chloride is commonly used for acetylation.
- Conditions: Typically reflux in an organic solvent such as dichloromethane or chloroform.
- Yield: Moderate yields are reported for acetylated products, confirming the presence of the ethanone group.
Summary of Synthetic Routes and Yields
Detailed Research Outcomes and Characterization
Spectroscopic Confirmation
- NMR Spectroscopy: Proton NMR confirms the presence of the benzyl group, thiazolidinone ring protons, and the acetyl methyl group.
- Elemental Analysis: Matches theoretical values for C, H, N, O, and S, confirming compound purity.
- Melting Point: Used as a physical characterization parameter, typically reported in the range consistent with the synthesized compound's literature values.
Mechanistic Insights
- The nucleophilic character of the sulfur atom in the thioamide or mercaptoacetic acid is central to ring formation.
- Imine formation is a key intermediate step in three-component syntheses.
- Acetylation proceeds via nucleophilic substitution on the thiazolidinone nitrogen or carbon, introducing the ethanone group.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinethiones .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C12H13NOS2
- Molecular Weight : 251.4 g/mol
- IUPAC Name : 1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone
- CAS Number : 911040-42-1
Chemistry
1-(4-Benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone serves as a crucial building block for synthesizing more complex molecules. Its thiazolidinone framework allows for the construction of diverse chemical libraries that are essential for drug discovery. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, enabling the formation of numerous derivatives that can be explored for different applications.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts thioxo group to sulfoxide or sulfone | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Converts thioxo group to thiol or thioether | Lithium aluminum hydride, sodium borohydride |
| Substitution | Alters the benzyl group with other functional groups | Amines or alkoxides under basic conditions |
Biology
The compound exhibits notable biological activities, including antimicrobial and anticancer properties. Research has demonstrated its potential as a lead compound for developing new therapeutic agents. Studies have shown that it can inhibit microbial growth and induce apoptosis in cancer cells through interactions with specific molecular targets.
Case Study Example : A study published in a peer-reviewed journal highlighted the efficacy of this compound against various bacterial strains and cancer cell lines, showcasing its potential as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, this compound is being investigated for its anti-inflammatory and anticancer activities. Ongoing research aims to develop it into a viable pharmaceutical agent for treating diseases such as cancer and chronic inflammatory conditions.
Case Study Example : Clinical trials are underway to evaluate the safety and efficacy of derivatives of this compound in treating specific types of cancer. Preliminary results indicate promising outcomes in tumor reduction.
Industry
The industrial applications of this compound include its use in developing new materials and catalysis in various chemical processes. Its versatility makes it an essential component in manufacturing processes where specific chemical reactions are required.
Mechanism of Action
The mechanism of action of 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Core Structural Variations
The compound shares structural similarities with several thiazolidinone derivatives, differing primarily in substituents and functional groups:
Key Observations :
- Linker Diversity : Analogs like the pyrazolyloxy-linked compound () introduce rigid aromatic linkers, which may enhance biological activity by improving binding affinity .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, whereas benzyl groups (target compound) may enhance lipophilicity and membrane permeability .
Comparison with Target Compound :
- The target compound likely follows similar synthetic routes, with benzyl and ethanone groups introduced via nucleophilic substitution or condensation.
- Challenges may arise in optimizing yields due to steric hindrance from the benzyl group, a factor less prominent in smaller substituents (e.g., methyl or phenyl groups in other analogs).
Crystallographic and Geometric Analysis
X-ray studies of analogs reveal critical structural parameters:
- Bond Lengths: In , the N1–C4 bond (1.409 Å) in the thiazolidinone ring is elongated compared to typical amide bonds (1.325–1.352 Å), suggesting reduced resonance stabilization due to the sulfanylidene group .
- Dihedral Angles: The thiazolidinone ring in exhibits a dihedral angle of 82.71° with the pyrazole ring, influencing molecular planarity and intermolecular interactions .
Implications for Target Compound :
- Hydrogen-bonding patterns (e.g., C=S⋯H interactions) observed in related structures () could stabilize the crystal lattice .
Bioactivity and Functional Implications
While direct bioactivity data for the target compound are unavailable, analogs provide clues:
- Fungicidal Activity: Pyrazolyloxy-linked thiazolidinones () show low mammalian toxicity and broad-spectrum fungicidal activity, attributed to the thioether and aromatic substituents .
- Antimicrobial Potential: Thiazolidinones with electron-deficient substituents (e.g., nitro groups) exhibit enhanced activity due to increased electrophilicity .
Hypothesized Bioactivity of Target Compound :
- The benzyl group may improve pharmacokinetic properties (e.g., bioavailability) but could reduce solubility.
- Synergy between the sulfanylidene and ethanone groups may enhance binding to biological targets like enzymes or receptors .
Biological Activity
1-(4-Benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone, also known as (S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)ethanone, is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique thiazolidinone ring structure and the presence of a benzyl group, which enhances its biological efficacy. The compound's potential applications span across antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.
Structural Properties
The molecular formula of this compound is , with a molecular weight of approximately 251.36 g/mol. Its structural features include:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H13NOS2 |
| Molecular Weight | 251.36 g/mol |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The presence of the thioxothiazolidinone ring enhances the compound's ability to inhibit the growth of various bacterial strains. For instance, studies have shown that modifications in the structure can lead to improved activity against resistant strains of bacteria, making these compounds valuable in addressing antibiotic resistance issues .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has been reported that this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as AKT/mTOR and the downregulation of VEGF and HIF-1α expression .
A specific study highlighted that certain derivatives exhibited IC50 values ranging from 1.27 to 1.50 μM against breast cancer cell lines (MCF-7), indicating potent anticancer activity .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for further development in treating inflammatory diseases. The structure allows for interaction with various molecular targets involved in inflammation .
Antioxidant Activity
Thiazolidinones are known for their antioxidant properties. The compound's ability to scavenge free radicals and reduce oxidative stress has been documented, contributing to its potential therapeutic applications in diseases associated with oxidative damage .
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The thioxothiazolidinone ring interacts with enzymes involved in metabolic pathways, leading to altered enzyme activity.
- Cell Membrane Penetration : The benzyl group enhances the lipophilicity of the compound, facilitating its penetration into cell membranes and increasing its bioavailability.
- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways through modulation of signaling cascades.
Case Studies
Several case studies have demonstrated the effectiveness of thiazolidinone derivatives:
- Study on Anticancer Activity : Research conducted on a series of thiazolidinone derivatives showed significant cytotoxic effects against MCF-7 breast cancer cells, with specific compounds leading to apoptosis without harming normal cells .
- Antimicrobial Screening : A comparative study evaluated various thiazolidinones against multiple bacterial strains, revealing that modifications significantly enhance antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via alkylation or acylation reactions. For example, alkylation of a thiazolidinone precursor with benzyl halides under anhydrous conditions (e.g., using AlCl₃ as a Lewis acid) is a common approach. Optimization involves controlling temperature (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., dichloromethane for Friedel-Crafts reactions), and stoichiometric ratios to minimize byproducts. Monitoring via TLC and quenching with ice-water can improve yields .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the benzyl and thiazolidinone moieties. For example, the sulfanylidene group (C=S) deshields adjacent protons, shifting signals downfield (δ 3.5–4.5 ppm).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z ~280–300 range) and fragmentation patterns (e.g., loss of benzyl or acetyl groups).
- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches.
Cross-referencing with analogous compounds (e.g., thiazolidinone derivatives) is essential for accurate assignments .
Q. What are the common functionalization strategies for modifying the thiazolidinone core in this compound?
- Methodological Answer : The sulfanylidene group can undergo nucleophilic substitution or oxidation. For example:
- Alkylation : React with alkyl halides in DMF using K₂CO₃ as a base.
- Oxidation : Treat with H₂O₂ or mCPBA to convert C=S to C=O.
- Cross-coupling : Suzuki-Miyaura reactions on halogenated derivatives (e.g., Br-substituted thiazolidinone) using Pd catalysts .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELXL) resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction data (≤1.0 Å) to resolve disorder in flexible groups (e.g., benzyl substituents).
- Refinement in SHELXL : Apply restraints for thermal parameters (e.g., DELU and SIMU commands) and validate using R-factor convergence (target: R₁ < 5%). For twinned crystals, use TWIN/BASF commands .
- Validation Tools : Employ PLATON/CHECKCIF to identify geometric outliers (e.g., bond angles deviating >5° from ideal values) .
Q. What strategies address contradictions between computational and experimental spectroscopic data?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level and compare computed NMR shifts (GIAO method) with experimental data. Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility.
- Solvent Modeling : Include implicit solvent models (e.g., PCM for DMSO) in calculations.
- Dynamic Effects : Perform MD simulations to assess rotational barriers (e.g., around the acetyl group) influencing NMR splitting .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the solid-state stability of this compound?
- Methodological Answer :
- Graph Set Analysis : Use Mercury or CrystalExplorer to classify hydrogen bonds (e.g., N–H⋯S or C–H⋯O motifs). For example, a D(2)²₂ motif indicates a two-membered intermolecular interaction.
- Thermal Analysis : Correlate TGA/DSC data (e.g., melting points, decomposition steps) with packing density. Tightly packed crystals with multiple C–H⋯π interactions often exhibit higher thermal stability .
Q. What protocols validate the purity of this compound in catalytic or biological studies?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (ACN/H₂O gradient) to detect impurities at 254 nm. Target ≥95% purity.
- Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values (e.g., ±0.4% deviation).
- Biological Assays : Include negative controls (e.g., solvent-only) to rule out assay interference .
Tables for Key Data
Table 1 : Comparative Synthetic Yields Under Different Conditions
| Reaction Condition | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | DCM | AlCl₃ | 78 | |
| Alkylation (Benzyl Bromide) | DMF | K₂CO₃ | 65 | |
| Oxidation (C=S to C=O) | EtOAc | H₂O₂ | 82 |
Table 2 : Key Crystallographic Parameters (Example from Analogous Compound)
| Parameter | Value | Software Used |
|---|---|---|
| Space Group | P2₁/c | SHELXL |
| R₁ (I > 2σ(I)) | 0.042 | |
| C–S Bond Length (Å) | 1.68 | Mercury |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
